Verapamil

Vue d'ensemble

Description

Verapamil, a phenylalkylamine-class calcium channel blocker (CCB), is widely used in cardiovascular conditions such as hypertension, angina, and arrhythmias. It inhibits L-type calcium channels, reducing intracellular calcium influx and vascular smooth muscle contraction . Beyond its cardiovascular applications, this compound is notable for its role in reversing multidrug resistance (MDR) in cancer and infectious diseases by targeting P-glycoprotein (P-gp), a membrane efflux transporter .

Pharmacokinetics and Metabolism this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4), producing northis compound, an active metabolite with weaker pharmacological activity . Its bioavailability is highly variable (10–35%) due to first-pass metabolism, and it exhibits dose-dependent pharmacokinetics. This compound is highly metabolized in human liver microsomes (HLMs), with only 30.8% remaining after incubation, compared to >90% for more stable compounds . Drug-drug interactions, particularly with rifampin, alter this compound's enantiomer ratios and metabolite exposure, necessitating careful dose adjustments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le vérapamil est synthétisé par un processus en plusieurs étapes qui implique la réaction de la 3,4-diméthoxyphénéthylamine avec le chlorure d'isovaléryle pour former un intermédiaire, qui est ensuite mis à réagir avec le 3,4-diméthoxybenzylcyanure dans des conditions spécifiques . Le produit final est purifié pour atteindre un degré de pureté élevé, souvent supérieur à 99 % .

Méthodes de production industrielle

La production industrielle de vérapamil implique généralement une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles utilisées en laboratoire, mais optimisées pour l'efficacité et la rentabilité. Des techniques telles que les résines échangeuses d'ions et les méthodes de préparation des liposomes sont utilisées pour améliorer la biodisponibilité et la libération contrôlée du médicament .

Analyse Des Réactions Chimiques

Types de réactions

Le vérapamil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et sa pharmacocinétique .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le vérapamil comprennent des agents oxydants comme l'ozone et les radicaux hydroxyles . Les conditions de ces réactions sont soigneusement contrôlées pour garantir les résultats souhaités, tels que la formation de métabolites spécifiques.

Principaux produits formés

Les principaux produits formés à partir des réactions du vérapamil comprennent ses métabolites, qui sont principalement excrétés par les reins . Ces métabolites sont essentiels pour comprendre les effets pharmacologiques du médicament et ses effets secondaires potentiels.

Applications de la recherche scientifique

Le vérapamil a un large éventail d'applications de recherche scientifique :

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies cardiovasculaires, des migraines et des céphalées en grappes

Mécanisme d'action

Le vérapamil exerce ses effets en inhibant l'afflux d'ions calcium à travers les canaux lents dans les membranes cellulaires des muscles lisses artériels et des cellules myocardiques . Cette inhibition entraîne la relaxation des vaisseaux sanguins, la réduction de la fréquence cardiaque et la diminution de la demande en oxygène du myocarde . Les cibles moléculaires du vérapamil comprennent les canaux calciques de type L, qui jouent un rôle essentiel dans la fonction cardiovasculaire .

Applications De Recherche Scientifique

Cardiovascular Applications

Mechanism of Action

Verapamil primarily functions by inhibiting calcium influx through L-type calcium channels, which leads to vasodilation and reduced myocardial contractility. This mechanism underlies its efficacy in treating various cardiovascular conditions.

Therapeutic Uses

- Atrial Tachyarrhythmias : this compound is effective in managing paroxysmal supraventricular tachycardia and atrial fibrillation by slowing conduction through the atrioventricular node .

- Angina Pectoris : It alleviates angina symptoms by reducing myocardial oxygen demand through vasodilation and decreased heart rate .

- Hypertension : Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure with this compound treatment over extended periods .

Clinical Evidence

A study published in PubMed reported that after two years of treatment with this compound, patients exhibited a reduction in blood pressure by approximately 16.3% systolic and 16.6% diastolic .

Diabetes Management

Recent research has unveiled this compound's potential in treating Type 1 diabetes.

Case Study: Type 1 Diabetes Clinical Trials

- Study Overview : A randomized, double-blind, placebo-controlled trial conducted by the University of Alabama at Birmingham found that oral administration of this compound significantly preserved beta-cell function in patients with newly diagnosed Type 1 diabetes .

- Results : Participants receiving this compound showed a 30% improvement in insulin secretion compared to the control group over one year . This finding suggests that this compound may enhance endogenous insulin production, reducing reliance on exogenous insulin injections.

The implications of these findings are profound, as they indicate a potential shift in how Type 1 diabetes may be managed therapeutically.

Cancer Treatment

This compound is also being investigated for its role in oncology, particularly regarding its ability to enhance the efficacy of chemotherapeutic agents.

Mechanism in Cancer Therapy

- Inhibition of Drug Resistance : Research indicates that this compound can inhibit P-glycoprotein, a transporter associated with multidrug resistance in tumor cells. By blocking this transporter, this compound enhances the effectiveness of anticancer drugs like paclitaxel .

- Combination Therapy : A study demonstrated that combining low-dose paclitaxel with this compound improved anti-tumor effects and reduced metastasis in animal models .

Summary Table of Applications

Mécanisme D'action

Verapamil exerts its effects by inhibiting the influx of calcium ions through slow channels in the cell membranes of arterial smooth muscle and myocardial cells . This inhibition leads to the relaxation of blood vessels, reduced heart rate, and decreased myocardial oxygen demand . The molecular targets of this compound include L-type calcium channels, which play a critical role in cardiovascular function .

Comparaison Avec Des Composés Similaires

Efflux Pump Inhibition and Multidrug Resistance Reversal

Verapamil’s ability to inhibit P-gp and restore drug sensitivity in resistant cells is a benchmark for comparison:

Contrasts: While this compound’s P-gp binding is well-established, its efficacy varies by cell type. In B16F10 melanoma cells, this compound failed to enhance cytotoxicity, suggesting melanin binding may override efflux inhibition .

Metabolic Stability and Liver Microsomal Metabolism

This compound’s rapid metabolism contrasts with structurally distinct compounds:

Implications : this compound’s short half-life necessitates sustained-release formulations, whereas more stable compounds (e.g., alaninamide derivatives) may require less frequent dosing .

Structural Analogues and Molecular Flexibility

Rigid this compound analogues exhibit reduced activity, underscoring the importance of molecular flexibility:

- Semi-rigid analogues (5a, 5b, 6) : 100x less potent than this compound due to restricted rotation around the quaternary carbon bond .

- Fluorine-18 labeled this compound : Used for PET imaging but retains similar P-gp binding affinity .

Binding Affinity and Protein Interactions

This compound’s binding to bacterial efflux pumps and ion channels differs from other inhibitors:

- Mycobacterium tuberculosis Rv1258c : this compound binds via 5 hydrophobic and 1 H-bond interaction, whereas piperine (a natural efflux inhibitor) forms 3 H-bonds and aromatic interactions. Both enhance antibiotic efficacy, but 246 ZINC database compounds showed higher Rv1258c affinity than this compound .

- L-type Calcium Channels : this compound’s selectivity contrasts with dihydropyridines (e.g., nifedipine), which target vascular channels more specifically .

Pharmacokinetic Interactions and Drug-Drug Considerations

- Rifampin co-administration : Increases this compound’s R:S enantiomer ratio, favoring less cardioactive metabolites .

Activité Biologique

Verapamil is a well-known L-type calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. However, recent research has expanded our understanding of its biological activity beyond cardiovascular effects, revealing potential applications in diabetes management, neuroprotection, and even anti-aging mechanisms.

This compound exerts its pharmacological effects by inhibiting calcium influx through L-type calcium channels, which leads to a decrease in intracellular calcium levels. This action results in vasodilation, reduced heart rate, and decreased myocardial contractility. Additionally, this compound has been shown to influence various signaling pathways and gene expressions related to inflammation and oxidative stress.

Antiglycoxidant Activity

Recent studies have highlighted this compound's antiglycoxidant properties . A study demonstrated that this compound significantly reduced biomarkers of protein glycation and oxidation in vitro, comparable to recognized antiglycating agents. Molecular docking simulations indicated that this compound preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 (JAK2) and nuclear factor-κB (NF-κB) pathways .

Impact on Pancreatic β-Cell Function

This compound has shown promising results in preserving pancreatic β-cell function in children with newly diagnosed Type 1 Diabetes (T1D). A multi-center clinical trial indicated that patients treated with this compound exhibited elevated C-peptide levels, suggesting improved β-cell function. Importantly, no serious adverse events were reported during the study, although some psychiatric disorders were noted .

Neuroprotective Effects

The compound also demonstrates neuroprotective effects against neurodegenerative conditions. Research indicates that this compound can restore microtubule-binding activity of tau protein and reduce oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings suggest a potential role for this compound in neuroprotection and cognitive health .

Anti-Aging Properties

In model organisms like Caenorhabditis elegans, this compound has been associated with lifespan extension by inhibiting calcineurin activity. This inhibition is linked to improved healthspan and cellular viability in mammalian cells, indicating its potential as an anti-aging compound .

Table 1: Summary of Clinical Studies on this compound's Biological Activity

Case Studies

- Antiglycoxidant Properties : In a controlled study evaluating the effect of this compound on glycation processes, researchers found that treatment led to a significant decrease in advanced glycation end-products (AGEs), suggesting potential benefits for diabetic patients at risk for vascular complications .

- Type 1 Diabetes : A randomized trial involving pediatric patients with newly diagnosed T1D showed that those treated with this compound had sustained improvements in β-cell function over time compared to controls. This study emphasizes the need for further research into the long-term benefits of calcium channel blockers in diabetes management .

- Neuroprotection : In preclinical studies using neuronal cell lines exposed to amyloid-beta toxicity, this compound demonstrated protective effects by mitigating neurotoxic impacts and restoring normal cellular functions, indicating a potential therapeutic avenue for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Verapamil, and how can researchers validate these targets in experimental models?

this compound primarily inhibits L-type calcium channels (CaV1.2), P-glycoprotein (P-gp), and CYP3A4. To validate these targets:

- Use radioligand binding assays with labeled calcium channel blockers (e.g., [³H]-nimodipine) to assess competitive displacement by this compound .

- Quantify P-gp inhibition via efflux assays in cell lines (e.g., Caco-2) using fluorescent substrates like rhodamine-123 .

- Measure CYP3A4 activity using hepatic microsomal assays with probe substrates (e.g., midazolam) and LC-MS/MS metabolite detection .

Q. How should researchers design in vivo studies to assess this compound’s cardioprotective effects against ischemia-reperfusion injury?

- Model selection : Use rat coronary artery occlusion models with 45-minute ischemia followed by 60-minute reperfusion.

- Endpoints : Quantify infarct size via triphenyltetrazolium chloride (TTC) staining and monitor hemodynamics (e.g., left ventricular pressure).

- Advanced metrics : Apply ³¹P magnetic resonance spectroscopy (MRS) to track ATP and phosphocreatine depletion/recovery during ischemia.

Q. What experimental models are suitable for studying this compound’s antiarrhythmic mechanisms?

- In vitro : Isolated rat cardiomyocytes or Langendorff-perfused hearts to measure action potential duration and conduction velocity .

- In vivo : Rodent models of induced arrhythmias (e.g., aconitine-induced ventricular fibrillation) with ECG monitoring.

- Biomarkers : Assess connexin-43 (Cx43) preservation via Western blotting, as this compound prevents Cx43 degradation during arrhythmia .

Advanced Research Questions

Q. How can PET imaging with ¹¹C-Verapamil resolve P-glycoprotein (P-gp) activity at the blood-brain barrier (BBB)?

- Protocol : Administer ¹¹C-Verapamil intravenously and use Logan graphical analysis to calculate distribution volume (VdLogan), a surrogate for P-gp activity .

- Model simplification : Apply a 1-compartment (1C) model to early time-course data (5–25 minutes) to avoid metabolite interference .

- Validation : Compare results with P-gp inhibitors (e.g., cyclosporine A) to confirm specificity.

Q. What methodologies resolve enantiomer-specific effects of this compound on cardiac ion channels?

- Enantiomer separation : Use chiral chromatography to isolate (-)- and (+)-Verapamil.

- Binding assays : Perform competitive inhibition curves with [³H]-nimodipine in cardiac membranes, varying enantiomer concentrations to calculate IC₅₀ values.

- Functional studies : Measure L-type calcium current (ICa) in patch-clamp experiments using human ventricular myocytes.

Q. How can proteomics identify this compound-induced changes in type 1 diabetes (T1D) patients?

- Sample preparation : Collect serum pre- and post-Verapamil treatment, perform protein precipitation, and digest with trypsin.

- LC-MS/MS analysis : Use a Q-Exactive HF mass spectrometer with a 120-minute gradient for global proteomics.

- Data analysis : Apply linear regression models to identify proteins with significant abundance changes (e.g., IGF-I signaling proteins).

Q. Data Contradiction Analysis

Q. How to reconcile conflicting data on this compound’s role in ATP depletion during myocardial ischemia?

- Key contradiction : this compound reduces infarct size without altering ATP depletion during ischemia.

- Resolution : Use ³¹P MRS to show that protection correlates with post-reperfusion phosphocreatine recovery, not ATP preservation.

- Experimental refinement : Control for species differences (rats vs. dogs) and ischemia duration.

Q. Why do studies report divergent effects of (+)-Verapamil on cardiac contractility?

- Historical context : Early studies attributed negative inotropic effects solely to (-)-Verapamil.

- Modern findings : Advanced binding assays reveal (+)-Verapamil’s lower potency (IC₅₀ = 31 μM vs. 85 nM for (-)-Verapamil), explaining variable effects at high doses.

- Methodological fix : Use enantiomer-specific dosing and electrophysiology to isolate stereoselective actions.

Q. Methodological Innovation

Q. What factorial design optimizes this compound’s formulation for controlled-release tablets?

- Variables : Test this compound HCl amount (X1), talc (X2), and Eudragit RS 30D polymer (X3) at multiple levels.

- Statistical analysis : Use ANOVA and regression modeling (e.g., Y = β₀ + β₁X1 + β₂X2 + β₃X3) to predict dissolution (T₅₀) and surface roughness.

- Validation : Characterize bead morphology via SEM to confirm model accuracy.

Q. How can target artery perfusion enhance this compound’s efficacy in cancer therapy?

- Rationale : Systemic administration causes cardiovascular side effects at 1–2 μM serum levels, but intra-arterial delivery achieves 5–10× higher local concentrations.

- Protocol : Administer this compound + chemotherapeutics (e.g., cisplatin) via hepatic/esophageal artery catheters.

- Safety monitoring : Track heart rate and blood pressure to confirm hemodynamic stability.

Propriétés

IUPAC Name |

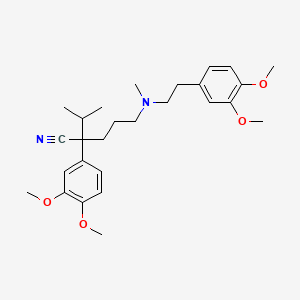

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041152 | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous, pale yellow oil | |

CAS No. |

52-53-9 | |

| Record name | Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.